molecular formula C10H16O3 B11939612 Methyl 2-hydroxy-1-cyclooctene-1-carboxylate

Methyl 2-hydroxy-1-cyclooctene-1-carboxylate

Cat. No.: B11939612
M. Wt: 184.23 g/mol
InChI Key: VBGCULVJYWQOPM-HJWRWDBZSA-N
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Description

Methyl 2-hydroxy-1-cyclooctene-1-carboxylate is an organic compound with the molecular formula C10H16O3 and a molecular weight of 184.237 g/mol . This compound is characterized by a cyclooctene ring with a hydroxyl group and a carboxylate ester group attached. It is used in various chemical research and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-1-cyclooctene-1-carboxylate typically involves the reaction of cyclooctene with appropriate reagents to introduce the hydroxyl and carboxylate ester groups. One common method involves the hydroxylation of cyclooctene followed by esterification with methanol. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-1-cyclooctene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclooctene derivatives.

Scientific Research Applications

Methyl 2-hydroxy-1-cyclooctene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-1-cyclooctene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-cyclopentene-1-carboxylate
  • Methyl 5-hydroxy-1-cyclohexene-1-carboxylate
  • Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl (1Z)-2-hydroxycyclooctene-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-13-10(12)8-6-4-2-3-5-7-9(8)11/h11H,2-7H2,1H3/b9-8-

InChI Key

VBGCULVJYWQOPM-HJWRWDBZSA-N

Isomeric SMILES

COC(=O)/C/1=C(/CCCCCC1)\O

Canonical SMILES

COC(=O)C1=C(CCCCCC1)O

Origin of Product

United States

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